Methyl 2-bromo-4-ethylbenzoate

Description

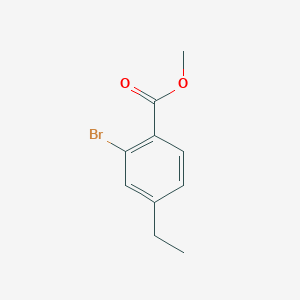

Methyl 2-bromo-4-ethylbenzoate is an aromatic ester characterized by a benzene ring substituted with a bromine atom at the ortho-position (C2), an ethyl group at the para-position (C4), and a methyl ester functional group at the carboxylic acid position. This compound is structurally significant due to the electron-withdrawing bromine substituent, which influences its reactivity and physical properties, and the ethyl group, which contributes to steric and hydrophobic effects.

Properties

Molecular Formula |

C10H11BrO2 |

|---|---|

Molecular Weight |

243.10 g/mol |

IUPAC Name |

methyl 2-bromo-4-ethylbenzoate |

InChI |

InChI=1S/C10H11BrO2/c1-3-7-4-5-8(9(11)6-7)10(12)13-2/h4-6H,3H2,1-2H3 |

InChI Key |

QREVQCNIQCAEKZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)C(=O)OC)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 2-bromo-4-ethylbenzoate with structurally or functionally related compounds, focusing on substituent effects, spectral properties, and applications.

Substituent Effects and Reactivity

- Methyl Palmitate (): A saturated fatty acid methyl ester with a 16-carbon chain. Unlike this compound, it lacks aromaticity and substituents like bromine, resulting in lower polarity and higher hydrophobicity. Its primary applications are in biodiesel and surfactants .

- Methyl Shikimate (): A cyclic ester derivative of shikimic acid. While both compounds share a methyl ester group, Methyl shikimate features hydroxyl and cyclohexene moieties, making it more polar and reactive in acid-catalyzed reactions. NMR and FTIR spectra of methyl shikimate highlight distinct carbonyl (C=O) and hydroxyl (O-H) peaks, which differ from the aromatic and bromine signals in this compound .

- Sandaracopimaric Acid Methyl Ester (): A diterpenoid methyl ester isolated from Austrocedrus chilensis resin. Its fused tricyclic structure contrasts sharply with the planar aromatic system of this compound.

Spectral and Analytical Data

Functional Group Influence on Properties

- Bromine vs. Hydroxyl Groups : Bromine in this compound enhances electrophilic aromatic substitution reactivity compared to hydroxyl-containing analogs like methyl shikimate.

- Ethyl vs. Methyl Substituents : The ethyl group increases steric hindrance and lipophilicity relative to simpler methyl-substituted benzoates.

- Aromatic vs. Aliphatic Esters : Aromatic esters exhibit UV absorption (e.g., 250–280 nm for benzene rings) absent in aliphatic esters like methyl palmitate .

Research Findings and Limitations

- Synthetic Utility: this compound’s bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), which are less feasible in non-halogenated analogs like methyl palmitate .

- Natural Product Relevance: While diterpenoid methyl esters (e.g., sandaracopimaric acid methyl ester) dominate resin chemistry, this compound’s synthetic origin limits its natural occurrence .

- Data Gaps : Direct studies on this compound are sparse in the provided evidence; comparisons rely on extrapolation from structural analogs.

Notes

- Evidence Limitations: The provided sources focus on non-brominated methyl esters or diterpenoids, necessitating cautious extrapolation.

- Methodological Consistency : Spectral techniques (NMR, FTIR, GC) used for analogs in –4 are applicable to this compound but require validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.